molecular formula C10H11NO4 B2808913 (2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid CAS No. 887833-39-8

(2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid

Cat. No. B2808913
M. Wt: 209.201
InChI Key: QBZIIGFKIWFTSI-ONEGZZNKSA-N
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Description

“(2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid” appears to be an organic compound based on its structure. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also has an amino group and a carboxylic acid group.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a furan-containing compound with an appropriate amino acid derivative, although without specific literature or experimental data, this is purely speculative.



Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the double bond indicates that this compound could exist in different geometric isomers, depending on the relative positions of the substituents.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The furan ring, amino group, and carboxylic acid group could all potentially participate in chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water.


Scientific Research Applications

Furan Derivatives in Biomass Conversion

Furan derivatives, such as (2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid, are significant in the field of sustainable chemistry and materials science. These compounds play a crucial role in converting plant biomass into valuable chemicals and fuels. Research highlights the synthesis of 5-hydroxymethylfurfural (HMF) from hexose carbohydrates and lignocellulose, indicating the potential of furan derivatives as alternative feedstocks for the chemical industry. This transition could significantly reduce reliance on non-renewable hydrocarbons, promoting the development of sustainable polymers, fuels, and functional materials (Chernyshev, Kravchenko, & Ananikov, 2017).

Biomedical Applications of Furan Derivatives

Furan derivatives also have potential biomedical applications. Their structural resemblance to natural biomolecules enables them to be used in drug design, highlighting their importance in developing novel therapeutic agents. Compounds with furan cores are explored for their anti-cancer, anti-inflammatory, and antimicrobial properties. Specifically, the incorporation of furanyl or thienyl substituents into nucleobases and nucleosides demonstrates significant pharmacological activities, suggesting the utility of furan derivatives in medicinal chemistry (Ostrowski, 2022).

Environmental and Health Impact of Furan Compounds

The presence of furan and its derivatives in the environment and food products has been a concern due to their potential toxic effects. Studies on furan exposure from food processing highlight the need for understanding furan's metabolism and its health implications. Research on dietary exposure and the toxicological pathways mediated by furan metabolites emphasizes the importance of mitigating furan levels in food products to safeguard public health (Zhang & Zhang, 2022).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity and investigating its mechanism of action.


properties

IUPAC Name

(E)-4-[2-(furan-2-yl)ethylamino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-9(3-4-10(13)14)11-6-5-8-2-1-7-15-8/h1-4,7H,5-6H2,(H,11,12)(H,13,14)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZIIGFKIWFTSI-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CCNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid

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